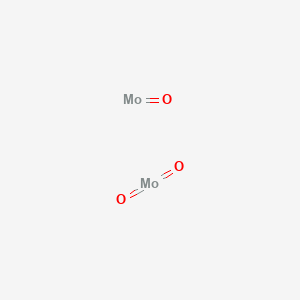

Dioxomolybdenum;oxomolybdenum

Description

Historical Perspectives on Molybdenum Coordination Chemistry

The journey of molybdenum from its discovery to its current standing as a key element in coordination chemistry is a fascinating narrative of scientific inquiry. Initially mistaken for lead ore, the distinct nature of molybdenite (MoS₂) was first recognized by Swedish chemist Carl Wilhelm Scheele in 1778. wikipedia.orgimoa.infoscienceinschool.org Shortly after, in 1781, Peter Jacob Hjelm successfully isolated the metallic element. numberanalytics.comwikipedia.org For a considerable period, molybdenum remained largely a laboratory curiosity. imoa.info

The late 19th and early 20th centuries marked a turning point with the advent of new metallurgical techniques and the discovery of molybdenum's utility as an alloying element in steels. imoa.info This industrial interest spurred further research into its chemical properties. The exploration of molybdenum's role in biological systems, particularly in enzymes, significantly expanded the frontiers of its coordination chemistry. acs.org Early research into molybdoenzymes revealed the presence of molybdenum coordinated to sulfur, a finding that prompted the synthesis and study of numerous model oxomolybdenum-sulfur complexes. acs.org The development of spectroscopic techniques, such as electron spin resonance (ESR), was instrumental in elucidating the coordination environment of molybdenum in these biological catalysts. acs.org This historical progression underscores the synergistic relationship between industrial applications, biological discoveries, and fundamental coordination chemistry research in shaping our understanding of molybdenum.

Overview of Molybdenum Oxidation States and Oxo Ligand Coordination

A defining characteristic of molybdenum is its ability to exist in a wide range of oxidation states, from -II to +VI. acs.orgimoa.info The lower oxidation states (-II to +II) are typically stabilized by π-acceptor ligands like carbon monoxide and cyclopentadiene, often involving metal-metal bonds. imoa.info The higher oxidation states, particularly +IV, +V, and +VI, are dominated by the formation of oxo complexes. acs.orgimoa.info

In these higher oxidation states, molybdenum readily forms strong multiple bonds with oxygen, creating what are known as oxo ligands (O²⁻). imoa.infoimoa.info These can be terminal (Mo=O), where the oxygen is bonded to a single molybdenum atom, or bridging (Mo-O-Mo), where it links two metal centers. imoa.info The formation of these oxo species is a consequence of the high charge of the molybdenum cation, which polarizes coordinated water molecules, leading to deprotonation and the formation of multiple bonds to oxygen. imoa.info The presence of terminal oxo ligands gives rise to a characteristic strong infrared absorption in the 900-1000 cm⁻¹ range. imoa.info The number and arrangement of these oxo ligands are crucial in determining the geometry and reactivity of the molybdenum center.

| Oxidation State | Common Ligands | Key Features |

| -II to +I | Carbon monoxide, cyclopentadiene, nitric oxide | π-acceptor ligands |

| +II | Halides, carboxylates | Formation of metal-metal bonds |

| +III to +VI | Oxygen, nitrogen, sulfur, halogens | Extensive aqueous and oxo chemistry |

| +IV | Cyanide, sulfur, oxo | Stabilized by various ligands |

| +V, +VI | Oxo | Dominated by oxomolybdenum species |

Fundamental Chemical Significance of Dioxomolybdenum and Oxomolybdenum Motifs

Dioxomolybdenum and mono-oxomolybdenum motifs are central to the chemical significance of this element, particularly in catalysis and bioinorganic chemistry. rsc.orgrsc.org The cis-[MoO₂]²⁺ core is a common structural feature in many molybdenum(VI) complexes and is a key player in oxygen atom transfer (OAT) reactions. rsc.orgderpharmachemica.com These reactions are fundamental to many industrial processes, such as the epoxidation of olefins, and are also the basis for the function of a class of enzymes known as molybdenum oxotransferases. rsc.orgrsc.org

The reactivity of these oxo motifs is intricately linked to the nature of the other ligands coordinated to the molybdenum center. These ancillary ligands can modulate the electronic properties of the Mo=O bond, influencing its strength and reactivity. nih.gov For instance, the oxygen atoms of the cis-[MoO₂]²⁺ core can exhibit nucleophilic character, making them susceptible to protonation in protic solvents. nih.gov

Molybdenum-oxo complexes are also pivotal in modeling the active sites of molybdoenzymes. rsc.orgderpharmachemica.com These enzymes catalyze critical metabolic reactions in most organisms, including the oxidation of sulfite (B76179) and xanthine (B1682287). nih.govnih.gov The active sites of these enzymes typically feature a molybdenum center with one or two oxo ligands, coordinated to a unique pterin-based ligand. rsc.orgnih.gov The study of synthetic dioxo- and mono-oxo molybdenum complexes provides invaluable insights into the structure, spectroscopy, and reaction mechanisms of these biological catalysts.

Comparative Analysis of Dioxo- and Mono-oxo Molybdenum Species

The distinction between dioxomolybdenum and mono-oxomolybdenum species is crucial as it dictates their structure, electronic properties, and reactivity. Dioxomolybdenum(VI) complexes, often containing the cis-[MoO₂]²⁺ unit, are typically found in the oxidized state of molybdoenzymes. nih.gov In contrast, upon reduction to the Mo(IV) or Mo(V) states, these enzymes generally feature a single oxo ligand. nih.gov

Spectroscopic and structural studies have highlighted key differences. For example, in the active site of sulfite oxidase, the Mo(VI) state has two terminal oxo ligands (Mo=O), while the reduced Mo(IV) and Mo(V) states each have a single oxo ligand, likely accompanied by a hydroxyl group (Mo-OH). nih.gov This change in the number of oxo ligands is a direct consequence of the redox process at the molybdenum center.

The reactivity of these species also differs significantly. Dioxomolybdenum(VI) complexes are often employed as catalysts for oxidation reactions, where they act as oxygen atom donors. rsc.orgresearchgate.net Mono-oxomolybdenum(IV) complexes, on the other hand, can be generated from the dioxo(VI) species through OAT to a substrate. rsc.org The resulting mono-oxo(IV) species can then be re-oxidized, completing the catalytic cycle. rsc.org Furthermore, mono-oxomolybdenum(IV) complexes can exhibit nucleophilic behavior, while the corresponding cationic mono-oxomolybdenum(V) complexes can be electrophilic. acs.org This tunable reactivity is a cornerstone of their catalytic versatility.

| Feature | Dioxomolybdenum Species | Mono-oxo Molybdenum Species |

| Molybdenum Oxidation State | Typically +VI | Typically +IV or +V |

| Number of Terminal Oxo Ligands | Two (cis-[MoO₂]²⁺) | One ([MoO]²⁺ or [MoO]³⁺) |

| Role in Molybdoenzymes | Oxidized form | Reduced form |

| Primary Reactivity | Oxygen atom donors in oxidation catalysis | Can be nucleophilic (Mo(IV)) or electrophilic (Mo(V)) |

| Example in Sulfite Oxidase | Mo(VI)O₂ | Mo(IV)O, Mo(V)O |

Structure

2D Structure

Properties

Molecular Formula |

Mo2O3 |

|---|---|

Molecular Weight |

239.9 g/mol |

IUPAC Name |

dioxomolybdenum;oxomolybdenum |

InChI |

InChI=1S/2Mo.3O |

InChI Key |

ROVRDARYJMRLLE-UHFFFAOYSA-N |

Canonical SMILES |

O=[Mo].O=[Mo]=O |

Origin of Product |

United States |

Synthetic Methodologies for Dioxomolybdenum and Oxomolybdenum Complexes

Strategies for Dioxomolybdenum(VI) Complex Synthesis

Dioxomolybdenum(VI) complexes, characterized by the cis-[MoO₂]²⁺ core, are the most common and stable type of oxomolybdenum species. Their synthesis typically involves the reaction of a suitable molybdenum(VI) precursor with a polydentate ligand in an appropriate solvent.

A widely used precursor is molybdenyl acetylacetonate, [MoO₂(acac)₂]. This compound readily reacts with a variety of ligands, such as Schiff bases and hydrazones, often in alcoholic solvents like methanol (B129727) or ethanol. For instance, new dioxomolybdenum(VI) complexes have been prepared by reacting [MoO₂(acac)₂] with hydrazone ligands in a 1:1 molar ratio in refluxing methanol. tandfonline.comniscpr.res.in Similarly, the reaction of [MoO₂(acac)₂] with Schiff base ligands derived from the condensation of various aldehydes and amines is a common route. niscpr.res.in Dinuclear dioxomolybdenum(VI) complexes can also be synthesized by reacting [MoO₂(acac)₂] with dihydrazone ligands in methanol under reflux. mdpi.com

Another approach involves the in-situ synthesis of macrocyclic ligands in the presence of a molybdenum(VI) cation, which acts as a template. biointerfaceresearch.com For example, dioxomolybdenum(VI) macrocyclic complexes have been synthesized from the condensation of di-2-furanylethanedione with a diamine, followed by cyclization with 1,3-diketones in the presence of the molybdenum cation. biointerfaceresearch.com The resulting complexes often exhibit a distorted octahedral geometry, with the two oxo ligands in a cis configuration and the remaining coordination sites occupied by the donor atoms of the organic ligand. biointerfaceresearch.com

The choice of starting material can be dictated by the desired final product and the reaction conditions. While [MoO₂(acac)₂] is prevalent, other precursors like ammonium (B1175870) molybdate (B1676688) or molybdenum trioxide are also utilized, particularly for reactions in aqueous media or under hydrothermal conditions. The stability of the cis-dioxomolybdenum moiety is a driving force in these reactions, leading to the formation of a wide array of complexes with diverse ligand systems. biointerfaceresearch.com

Table 1: Examples of Dioxomolybdenum(VI) Complex Synthesis

| Molybdenum Precursor | Ligand Type | Solvent | General Product Formula | Reference |

|---|---|---|---|---|

| [MoO₂(acac)₂] | Hydrazone | Methanol | [MoO₂L(CH₃OH)] | tandfonline.comtandfonline.com |

| [MoO₂(acac)₂] | Schiff Base (from nicotinic acid hydrazide) | Ethanol | [MoO₂L(EtOH)] | niscpr.res.in |

| [MoO₂(acac)₂] | Dihydrazones | Methanol | [Mo₂O₄(MeOH)₂(L)] | mdpi.com |

| Molybdenyl acetylacetonate | Schiff Base (macrocyclic, in-situ) | Ethanol | MoO₂(ML)₂ | biointerfaceresearch.com |

Preparation of Oxomolybdenum(IV) and Oxomolybdenum(V) Species

The synthesis of oxomolybdenum complexes in lower oxidation states, such as Mo(IV) and Mo(V), typically requires reductive methods or the use of precursors already in the desired oxidation state. These species are often more reactive than their Mo(VI) counterparts and are of significant interest as models for the active sites of molybdoenzymes.

Oxomolybdenum(IV) Complexes: A common route to mono-oxo Mo(IV) complexes is the reduction of corresponding Mo(V) or Mo(VI) species. For example, oxomolybdenum(V) complexes of the type Mo₂O₃B₄ (where B is a dithiocarbamate (B8719985) or dithiophosphate) can be reduced by reagents like thiophenol, sodium dithionite, or zinc dust to yield the corresponding diamagnetic, monomeric Mo(IV) complexes, MoOB₂. rsc.org Another powerful technique is oxygen atom transfer (OAT) from a Mo(VI) complex to a suitable oxygen acceptor, such as a tertiary phosphine (B1218219). For instance, the reaction of dioxidomolybdenum(VI) complexes with reagents like PPh₃ can lead to the formation of Mo(IV) species. researchgate.net

Alternatively, Mo(IV) complexes can be synthesized by ligand substitution or oxidation of a Mo(II) precursor. A Mo(IV) acetylene (B1199291) complex, [MoO(C₂H₂)(6-MePyS)₂], has been prepared both by the oxidation of a Mo(II) acetylene complex using trimethylamine (B31210) N-oxide and by the substitution of a phosphine ligand on a Mo(IV) center with acetylene. nih.gov Thionation reactions of dioxidomolybdenum(VI) complexes using Lawesson's reagent or P₂S₅ can also lead to Mo(IV) complexes where the oxo ligands are replaced by sulfur donors. mdpi.com

Oxomolybdenum(V) Complexes: Molybdenum(V) complexes often exist as dinuclear species with a characteristic [Mo₂O₄]²⁺ or [Mo₂O₃]⁴⁺ core, containing one or two oxo bridges, respectively. These can be synthesized through various routes. A mononuclear complex, [MoOCl₄(H₂O)]⁻, can readily dimerize to form a metal-metal bonded {Mo₂O₄}²⁺ core. nih.gov The controlled hydrolysis of Mo(V) species in the presence of specific ligands can also lead to dinuclear structures.

Reduction of Mo(VI) precursors is also a viable method. For instance, the reaction of [MoVIO₂(ssp)] with 6-acetonylisoxanthopterin (H₂pte) in an alcohol medium results in a redox reaction that produces a new mixed-ligand Mo(IV) compound, but the process highlights the accessibility of lower oxidation states from Mo(VI). ias.ac.in The synthesis of Mo(V) complexes can also be achieved through oxo abstraction from Mo(VI) precursors using phosphines, a reaction that can be controlled to yield either Mo(V) or Mo(IV) products.

Influence of Ligand Architecture on Oxo-Molybdenum Complex Formation

The structure, stability, and reactivity of oxo-molybdenum complexes are profoundly influenced by the architecture of the coordinating ligands. The denticity, donor atom set (e.g., N, O, S), steric bulk, and electronic properties of the ligand all play crucial roles in dictating the final product.

Denticity and Chelate Effect: Polydentate ligands, particularly those that form stable five- or six-membered chelate rings with the molybdenum center, are commonly used to stabilize the resulting complexes. Tridentate Schiff base and hydrazone ligands with ONO or ONS donor sets readily form stable, mononuclear dioxomolybdenum(VI) complexes. tandfonline.comniscpr.res.in The resulting complexes typically adopt a distorted octahedral geometry where the ligand occupies three facial or meridional sites. tandfonline.com Tetradentate ligands can enforce a specific coordination geometry, and macrocyclic ligands can completely encapsulate the metal center, providing significant kinetic stability. biointerfaceresearch.com

Steric Hindrance: The steric bulk of the ligands can control the nuclearity of the complex and prevent the formation of oxo-bridged polymers. Bulky substituents on the ligand backbone can shield the molybdenum center, favoring the formation of monomeric species. This principle is also used to stabilize reactive species. For example, d³ Mo(III)-oxo complexes, which are typically transient, can be isolated when stabilized by bulky chelating diphosphine ligands that protect the reactive oxo group. nih.gov

Electronic Effects and Donor Atoms: The nature of the donor atoms significantly impacts the electronic properties and stability of the complex. Sulfur-donor ligands, such as dithiocarbamates and dithiophosphates, are known to stabilize lower oxidation states, particularly Mo(IV) and Mo(V). rsc.org This is attributed to the "soft" nature of sulfur, which forms strong covalent bonds with the less-electronegative, lower-valent molybdenum centers. In contrast, "hard" oxygen and nitrogen donors are well-suited to stabilize the highly-electronegative Mo(VI) center in dioxomolybdenum complexes. niscpr.res.inbiointerfaceresearch.com The electronic properties of the ligand can also be fine-tuned by introducing electron-donating or electron-withdrawing groups on the ligand framework, which in turn influences the redox potential and reactivity of the molybdenum center.

Controlled Synthesis of Mixed-Valence and Dinuclear Molybdenum Oxo Systems

The controlled synthesis of multinuclear molybdenum complexes, including dinuclear and mixed-valence systems, is a significant challenge that requires careful selection of ligands and reaction conditions. These complexes are important as models for biological systems and as potential catalysts.

Dinuclear Complexes: Dinuclear molybdenum complexes are often held together by bridging ligands, which can be either inorganic (e.g., oxo, sulfido) or organic. Dihydrazone ligands derived from dicarboxylic acids can act as bridging ligands to link two [MoO₂]²⁺ units, forming well-defined dinuclear Mo(VI) complexes. mdpi.com The length and flexibility of the spacer between the two chelating sites of the ligand determine the distance and orientation of the two metal centers. The synthesis of dinuclear Mo(V) complexes with a {Mo₂O₄}²⁺ core can be achieved by the dimerization of mononuclear precursors. nih.gov The presence of a high concentration of a coordinating ligand like pyridine (B92270) can prevent further aggregation into larger clusters by occupying the remaining coordination sites. nih.gov

Mixed-Valence Systems: Mixed-valence complexes, containing molybdenum in two different oxidation states, are of particular interest due to their unique electronic properties. Their synthesis often involves the carefully controlled comproportionation of two homovalent precursors or the partial reduction/oxidation of a single precursor. For example, mixed-valence Mo(V)-Mo(I) complexes have been synthesized in one-pot reactions of a Mo(0) precursor, fac-Mo(CO)₃(NCMe)₃, with dithiols in the presence of diphosphines. rsc.org The resulting dinuclear framework is supported by two thiolate bridges, with one molybdenum center being oxidized to Mo(V) and the other remaining as Mo(I). rsc.org The synthesis of high-nuclearity mixed-valence clusters, such as those containing both Mo(V) and Mo(VI), can be achieved under hydrothermal conditions, where controlled hydrolysis and condensation reactions lead to complex cage-like structures. acs.org

Table 2: Summary of Synthetic Approaches for Different Oxomolybdenum Species

| Molybdenum Species | Oxidation State(s) | Key Synthetic Strategy | Common Precursors | Typical Ligands | Reference |

|---|---|---|---|---|---|

| Dioxomolybdenum | VI | Ligand substitution | [MoO₂(acac)₂] | Schiff bases, Hydrazones | tandfonline.comniscpr.res.in |

| Oxomolybdenum | IV | Reduction of Mo(V) or Mo(VI) | Mo₂O₃(dtc)₄, [MoO₂L] | Dithiocarbamates (dtc), Phosphines | rsc.org |

| Oxomolybdenum | V | Dimerization of Mo(V) precursors | [MoOCl₄(H₂O)]⁻ | Pyridine, Chloride | nih.gov |

| Mixed-Valence Dinuclear | V, I | One-pot redox assembly | Mo(CO)₃(NCMe)₃ | Dithiols, Diphosphines | rsc.org |

| Dinuclear Dioxomolybdenum | VI | Bridging ligand strategy | [MoO₂(acac)₂] | Dihydrazones | mdpi.com |

Structural Elucidation of Dioxomolybdenum and Oxomolybdenum Complexes

X-ray Crystallographic Analysis of Coordination Geometries

In cis-dioxomolybdenum(VI) complexes, the molybdenum atom is typically found in a distorted octahedral environment. For instance, two cis-dioxomolybdenum complexes based on salan ligands, dioxido{2,2′-[l,2-phenylenebis(iminomethylene)]bis(phenolato)}molybdenum(VI) and (6,6′-{[(cyclohexane-1,2-diyl)bis(azanediyl)]bis(methylene)}bis(2,4-di-tert-butylphenolato))dioxidomolybdenum(VI), both exhibit a distorted octahedral geometry where the salan ligands coordinate in a κ² N, κ² O fashion. nih.gov Similarly, a dioxomolybdenum(VI) complex with the dianion of 5-diethylamino-2-[(2-hydroxyethylimino) methyl]phenol also shows an octahedral coordination around the molybdenum atom. tandfonline.com The crystal structure of [MoO₂(L¹)C₅H₁₁OH] and [MoO₂(L²)CH₃OH] chelates also reveals a distorted octahedral geometry. researchgate.net

The Mo=O bond lengths in these complexes are typically short, indicative of a high bond order. In the mononuclear complex (methanol{6-[(2-oxidopropyl)iminometh-yl]phenolato}dioxidomolybdenum(VI), the Mo=O bond lengths are approximately 1.7 Å. The geometry of the cis-MoO₂ unit can be influenced by intermolecular interactions. acs.org

Binuclear μ-oxidobis{dioxidomolybdenum(VI)} complexes have also been characterized, featuring a μ-O{MoO₂}₂ core where the ligands coordinate to each molybdenum center. rsc.org In some cases, the molybdenum atom can be found in a tetragonal pyramidal geometry.

| Complex | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Crystal System | Space Group |

|---|---|---|---|---|---|

| dioxido{2,2′-[l,2-phenylenebis(iminomethylene)]bis(phenolato)}molybdenum(VI)·2DMF (PhLMoO₂) | Distorted Octahedral | - | - | - | - |

| (6,6′-{[(cyclohexane-1,2-diyl)bis(azanediyl)]bis(methylene)}bis(2,4-di-tert-butylphenolato))dioxidomolybdenum(VI)·2MeOH (CyLMoO₂) | Distorted Octahedral | - | O3—Mo01—O1: 96.36 (5), O2—Mo01—O4: 100.19 (5) | - | - |

| (methanol{6-[(2-oxidopropyl)iminometh-yl]phenolato}dioxidomolybdenum(VI) | - | - | O4–Mo–O3: 106.3 (calc), 107 (exp) | Monoclinic | p21/c |

| [MoO₂(L¹)C₅H₁₁OH] | Distorted Octahedral | - | - | Monoclinic | P2I/n |

| [MoO₂(L²)CH₃OH] | Distorted Octahedral | - | - | Monoclinic | P2I/n |

Spectroscopic Characterization Techniques for Mo=O and Mo=O₂ Bonds

While X-ray crystallography provides static structural information in the solid state, various spectroscopic techniques are employed to probe the nature of the molybdenum-oxo bonds in both solid and solution phases.

Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the Mo=O and Mo=O₂ moieties due to their characteristic vibrational frequencies. The stretching vibrations of these bonds are sensitive to the bond order, coordination environment, and the nature of the other ligands attached to the molybdenum center.

A correlation has been established between the Raman stretching frequencies of molybdenum-oxygen (Mo-O) bonds and their corresponding bond distances and bond orders. semanticscholar.orglehigh.edu This allows for the estimation of bond lengths in species that are not amenable to crystallographic analysis. semanticscholar.org

In cis-dioxomolybdenum(VI) complexes, two characteristic stretching frequencies are observed: the symmetric (ν_sym_) and antisymmetric (ν_asym_) stretches of the MoO₂ group. For example, in a series of dioxomolybdenum(VI) complexes with nitrogen and sulfur ligands, these vibrations have been identified. acs.org The stretching vibration mode of the Mo-O-Metal bond can be identified by a primary peak around 975 cm⁻¹. researchgate.net In sodium molybdate (B1676688), the vibrational modes above 800 cm⁻¹ correspond to O-Mo stretching vibrations, with the most intense IR-active peak at 858 cm⁻¹ representing the Mo–O bond asymmetric stretching. nih.gov

The positions of these bands can provide insights into the electronic properties of the ligands. For instance, in d² and d³ [MoO(dppe)₂Cl]⁰/⁺ complexes, vibrational spectroscopy established that the d³ compound has a reduced M-O bond order and a significantly longer Mo-O bond. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Compound Class |

|---|---|---|

| ν(Mo=O) | 900 - 1000 | Monoxo-Mo(V), Monoxo-Mo(IV) |

| ν_sym_(MoO₂) | 890 - 940 | cis-Dioxo-Mo(VI) |

| ν_asym_(MoO₂) | 860 - 910 | cis-Dioxo-Mo(VI) |

| ν(Mo-O-Mo) | ~830 | μ-oxo bridged dimers |

¹H and ¹³C NMR spectroscopy are routinely used to characterize the organic ligands coordinated to the molybdenum center, providing information about their symmetry and environment. rsc.org Deuterium exchange can be used to identify labile protons, such as those in -NH groups. ias.ac.in

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying paramagnetic molybdenum species, most notably Mo(V) (a d¹ system) and Mo(III) (a d³ system). acs.orgunl.pt EPR provides detailed information about the electronic structure of the metal center and its interaction with surrounding ligand nuclei. acs.org

The EPR spectrum is characterized by the g-tensor and hyperfine coupling constants (A-tensors), which are sensitive to the coordination geometry and the nature of the coordinating ligands. nih.gov For Mo(V) complexes, the observed g- and A-values are typical of previously reported values for molybdenum(V) centers. nih.gov For example, the EPR parameters for LMo(V)O{S(CH₂)ₓS} compounds are similar, indicating that the coordinated sulfur atoms are responsible for the large g values. nih.gov The presence of g components larger than the free-electron value is attributed to low-energy charge transfer transitions from filled sulfur π orbitals to half-filled Mo d orbitals. nih.gov

DFT calculations have been successfully employed to predict EPR parameters, aiding in the interpretation of experimental spectra and providing insights into the electronic structures of geometric isomers. nih.govnih.gov

| Complex/Enzyme Form | g-values (g₁, g₂, g₃) | A(⁹⁵,⁹⁷Mo) values (x 10⁻⁴ cm⁻¹) (A₁, A₂, A₃) |

|---|---|---|

| LMo(V)O{S₂C₂(CN)₂} | 2.004, 1.972, 1.934 | 50.0, 11.4, 49.7 |

| Sulfite (B76179) Oxidase (low-pH) | 2.007, 1.974, 1.968 | 56.7, 25.0, 16.7 |

| Sulfite Oxidase (high-pH) | 1.990, 1.966, 1.954 | 54.4, 21.0, 11.3 |

UV-visible spectroscopy probes the electronic transitions within a molecule. In oxomolybdenum complexes, the spectra are often dominated by intense ligand-to-metal charge transfer (LMCT) bands. nih.gov These transitions involve the excitation of an electron from a ligand-based orbital to a vacant or partially filled d-orbital on the molybdenum center.

The energy of these LMCT bands is dependent on the nature of the ligands and the oxidation state of the molybdenum. For example, in the hexamolybdate [Mo₆O₁₉]²⁻, the LMCT from oxygen to molybdenum centers occurs around 325 nm. nih.gov In complexes with both donor and acceptor ligands, ligand-to-ligand charge transfer (LL'CT) transitions can also be observed. nih.gov Phenylthiolate ligands, for instance, form covalent bonds with high-valent oxomolybdenum centers and can donate electron density to vacant Mo orbitals. nih.gov

Advanced Structural Techniques for Active Site Mimics (e.g., EXAFS, XANES)

For molybdenum-containing enzymes and their synthetic analogues, X-ray Absorption Spectroscopy (XAS) provides valuable structural information, particularly when single crystals are not available. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information about the oxidation state and coordination geometry of the molybdenum atom. EXAFS, on the other hand, gives information about the local environment of the molybdenum, including the types of neighboring atoms, their distances from the molybdenum, and their coordination numbers. acs.org

EXAFS has been instrumental in characterizing the active sites of molybdoenzymes like xanthine (B1682287) oxidase. acs.orgnih.govnih.gov For instance, EXAFS studies on xanthine oxidase have provided clear evidence for the presence of an oxo ligand in both Mo(V) and Mo(IV) states of the enzyme. nih.govnih.gov These studies have helped to define the relevance of model complexes with a MoO₂²⁺ core to the resting state structures of molybdenum in oxidized xanthine and sulfite oxidases. acs.org

Electronic Structure and Bonding in Dioxomolybdenum and Oxomolybdenum Systems

Quantum Chemical Investigations of Molybdenum-Oxo Bond Character

Quantum chemical calculations, particularly those employing density functional theory (DFT), have become indispensable for understanding the nuanced bonding characteristics of molybdenum-oxo species. researchgate.nettandfonline.com These computational studies provide insights that complement experimental data from techniques like X-ray crystallography.

DFT calculations have been successfully used to optimize the geometries of various dioxomolybdenum(VI) complexes. wu.ac.thrsc.orgrsc.org For instance, in studies of complexes with Schiff base or thiosemicarbazone-based ligands, the B3LYP density functional level of theory with a LANL2DZ basis set has been employed to perform geometric optimization and calculate theoretical vibrational spectra. researchgate.nettandfonline.com The results of these calculations often show good agreement with experimental X-ray diffraction data, confirming distorted octahedral geometries around the Mo(VI) center. researchgate.netwu.ac.thrsc.org

The nature of the molybdenum-oxo bond itself is a key area of investigation. In typical d⁰ Mo(VI) dioxo complexes, the geometry is cis-dioxo. yok.gov.tr This arrangement is in contrast to d² complexes, which often favor a trans-dioxo geometry. yok.gov.tr The Mo=O bonds in cis-dioxo Mo(VI) complexes are formally considered to have a bond order of 2.5 when the oxo ligands are symmetrically equivalent. nih.gov However, the specific ligand environment can significantly influence this bonding. For example, studies on cis-dioxo-molybdenum(VI) complexes with certain aliphatic dithiolene ligands have suggested, through IR and resonance Raman spectroscopy, that these complexes possess weaker Mo=O bonds compared to more common Mo(VI)O₂ species. nih.gov This weakening is attributed to the electronic properties of the dithiolene ligands. nih.gov

In mono-oxo Mo(IV) and Mo(V) systems, the molybdenum-oxygen bond is typically described as a triple bond (Mo≡O). nih.govresearchgate.net DFT studies on these systems help to elucidate the composition of the molecular orbitals that constitute this bond, revealing significant π-interactions between molybdenum 4d and oxygen 2p orbitals. researchgate.net

Table 1: Comparison of Experimental and Calculated Geometric Parameters for a cis-Dioxomolybdenum(VI) Complex This table presents a comparison between X-ray crystallography data and DFT (B3LYP/DZP) calculations for the complex methanol{6-[(2-oxidopropyl)iminomethyl]phenolato}dioxidomolybdenum(VI), illustrating the accuracy of theoretical models. arabjchem.org

| Parameter (Bond Angle, °) | Experimental Value (X-ray) | Calculated Value (DFT) |

| O4–Mo–O3 | 107 | 106.3 |

| O4–Mo–O2 | 98 | 99.3 |

| O3–Mo–O2 | 97 | 99.3 |

| O4–Mo–O1 | 97.8 | 99.9 |

| O3–Mo–O1 | 101 | 101.2 |

Molecular Orbital Theory and Charge Distribution Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic transitions and charge distribution within molybdenum-oxo complexes. The frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are particularly important as they govern the redox properties and reactivity.

In many dioxomolybdenum(VI) complexes, the LUMO is primarily centered on the molybdenum atom, which supports ligand-to-metal charge transfer (LMCT) transitions. semanticscholar.org For example, in a methanol{6-[(2-oxidopropyl)iminomethyl]phenolato}dioxidomolybdenum(VI) complex, the LUMO was calculated to have over 30% contribution from the Mo dxz orbital. arabjchem.orgarabjchem.org The HOMO, in contrast, is often dominated by p-orbitals from the organic ligand and the oxo groups. arabjchem.orgarabjchem.org This separation of electron density is crucial for the complex's electronic behavior. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the complex's stability; stable complexes are characterized by negative HOMO and LUMO energy values. semanticscholar.orgresearchgate.net

Charge distribution analysis, investigated through both computational methods and experimental techniques like S K- and Mo L-edge X-ray absorption spectroscopy (XAS), reveals how electron density is shared between the metal center and its ligands. acs.orgresearchgate.net In a series of molybdenum thiolate compounds, XAS showed a clear correlation between the ligand charge density and the redox potential of the Mo-S cores. researchgate.net In cationic molybdenum imido alkylidene complexes, quantum chemical calculations revealed significant delocalization of the positive charge, with N-heterocyclic carbene (NHC) ligands compensating for the cationic charge at the molybdenum center. acs.org This delocalization can be so effective that a neutral analogue may exhibit a more positive partial charge on the molybdenum atom than its cationic counterpart. acs.org

Table 2: Frontier Molecular Orbital (FMO) Analysis of Selected Dioxomolybdenum(VI) Complexes This table summarizes the calculated energies of the HOMO and LUMO for several dioxomolybdenum(VI) complexes, providing insight into their relative stabilities and electronic properties. semanticscholar.orgresearchgate.net

| Complex | HOMO Energy (a.u.) | LUMO Energy (a.u.) | ΔE (a.u.) |

| [MoO₂(acac)(HPY)] | -0.229 | -0.124 | 0.105 |

| [MoO₂(DTO)(HPY)] | -0.377 | -0.247 | 0.130 |

Redox Potentials and Electrochemical Behavior

The electrochemical behavior of dioxomolybdenum and oxomolybdenum complexes is central to their function in catalysis and as enzyme models. Cyclic voltammetry (CV) is the most common technique used to probe the redox processes of these compounds. rsc.orgresearchgate.netresearchgate.net

Dioxomolybdenum(VI) complexes typically undergo reduction processes corresponding to the Mo(VI)/Mo(V) and Mo(V)/Mo(IV) redox couples. For instance, dioxomolybdenum(VI) thiosemicarbazone complexes have been reported to show Mo(VI)/Mo(V) redox waves at approximately -0.50 V. researchgate.net The reversibility of these processes varies significantly depending on the complex and the solvent system. A study of an oxomolybdenum(V) complex with an azo dye ligand, [MoO(MOPAAP)Cl₃], showed a quasi-reversible peak at –0.890 V (vs. Ag/AgCl), which was attributed to the Mo(V)/Mo(IV) redox system. niscpr.res.in In other cases, the reduction can be irreversible. The complex [MoO₂(SCH₂CO₂)₂]²⁻ undergoes a two-electron irreversible reduction at –1.27 V vs. a saturated calomel (B162337) electrode (SCE). rsc.org

The redox potentials are highly sensitive to the ligand environment. This includes the nature of the primary chelating ligand as well as the presence of co-ligands. researchgate.netresearchgate.net The electronic character of the ligands is a key factor controlling the redox potentials. researchgate.net For example, sterically encumbered dioxo-Mo(VI) complexes with dendritic thiophenolato ligands showed only a small (~20 mV) change in redox potential, suggesting a minor electronic perturbation from the bulky ligands. nih.gov In contrast, systematic variation of substituents on the ligands can lead to predictable shifts in potential, as discussed in the following section.

Table 3: Selected Redox Potentials for Molybdenum-Oxo Complexes This table provides examples of redox potentials reported for various oxo- and dioxomolybdenum complexes, highlighting the range of electrochemical behavior observed.

| Complex | Redox Couple | Potential (V) | Reference Electrode | Notes |

| [MoO(MOPAAP)Cl₃] | Mo(V)/Mo(IV) | -0.890 | Ag/AgCl | Quasi-reversible niscpr.res.in |

| [MoO₂(SCH₂CO₂)₂]²⁻ | Mo(VI) → Mo(IV) | -1.27 | SCE | Two-electron, irreversible rsc.org |

| [MoO(edt)₂] | Mo(V)/Mo(IV) | -0.85 | Not specified | Experimental, in acetonitrile (B52724) researchgate.net |

| [MoO(pdt)₂] | Mo(V)/Mo(IV) | -0.80 | Not specified | Experimental, in acetonitrile researchgate.net |

| Dioxomolybdenum(VI) thiosemicarbazone complexes | Mo(VI)/Mo(V) | ~ -0.50 | Not specified | researchgate.net |

Influence of Ligand Electronic Properties on Molybdenum Center

The electronic properties of the molybdenum center in oxo and dioxo complexes can be systematically tuned by modifying the electronic characteristics of the coordinating ligands. This principle is fundamental to the design of catalysts and functional model compounds.

A clear demonstration of this influence is seen in a series of dioxomolybdenum complexes of the type TpMoO₂(S-p-RC₆H₄), where Tp is hydrotris(3,5-dimethyl-1-pyrazolyl)borate and R is a substituent on the thiophenolato ligand (e.g., OMe, Me, H, Cl, CF₃). nih.gov In these complexes, the redox potentials vary as a function of the substituent R. Electron-withdrawing groups (like CF₃) make the molybdenum center more electrophilic and thus easier to reduce, resulting in a less negative redox potential. Conversely, electron-donating groups (like OMe) make the center more electron-rich and harder to reduce, shifting the potential to more negative values. This trend directly impacts the complex's reactivity in OAT reactions. nih.gov

Ligand effects are not limited to redox potentials. In a series of molybdenum complexes with salan ligands, both steric bulk (e.g., tert-butyl groups at the ortho-position) and electronic factors (electron-withdrawing para-substituents) were found to enhance catalytic activity in deoxydehydration reactions. chemrxiv.org Similarly, for photocatalytic OAT mediated by cis-Mo(O)₂-Schiff base complexes, electron-withdrawing groups on the ligand were found to be essential for activity. rsc.org

The geometry of the ancillary ligands can also exert a significant influence. Studies on [MoIVO(L)₄Cl]⁺ ions showed that while the Mo≡O stretching frequencies were largely insensitive to the equatorial ligands, the electronic absorption spectra were highly dependent on their geometry. acs.org This indicates that distortions induced by the ligands can lift the degeneracy of the metal d-orbitals, affecting the electronic structure and properties of the complex. acs.org

Table 4: Substituent Effect on the Mo(VI)/Mo(V) Redox Potential in Tp*MoO₂(S-p-RC₆H₄) Complexes This table illustrates the direct correlation between the electronic nature of the substituent 'R' on the thiophenolato ligand and the redox potential of the molybdenum center. Data adapted from a study on OAT reactivity. nih.gov

| Substituent (R) | Hammett Parameter (σp) | Redox Potential (E₁/₂, V vs. FeCp₂⁺/FeCp₂) |

| OMe | -0.27 | -1.74 |

| Me | -0.17 | -1.71 |

| H | 0.00 | -1.68 |

| Cl | 0.23 | -1.63 |

| CF₃ | 0.54 | -1.55 |

Reactivity and Mechanistic Investigations of Dioxomolybdenum and Oxomolybdenum Compounds

Oxygen Atom Transfer (OAT) Reactions Catalyzed by Molybdenum Oxo Species

Oxygen atom transfer (OAT) is a characteristic reaction of molybdenum oxo species, enabling the transfer of an oxygen atom to or from a substrate. This process is central to the function of many molybdoenzymes and has been extensively studied in synthetic model compounds.

The mechanism of OAT reactions catalyzed by dioxomolybdenum(VI) complexes often involves the nucleophilic attack of a substrate, such as a tertiary phosphine (B1218219), on one of the oxo ligands. redalyc.orgshareok.org This initial step leads to the formation of a molybdenum(IV) species and the oxidized substrate. redalyc.org The catalytic cycle is then completed by the re-oxidation of the molybdenum(IV) center by an oxygen source, regenerating the active dioxomolybdenum(VI) species. redalyc.org

Kinetic studies of OAT reactions have provided valuable insights into the reaction mechanism. For instance, the reaction of [LiPrMoO2(OPh)] (where LiPr = hydrotris(3-isopropylpyrazol-1-yl)borate) with tertiary phosphines was found to follow a second-order rate law, consistent with an associative transition state. nih.gov The activation parameters for this reaction have been determined, further elucidating the energy profile of the OAT process. nih.gov

The nature of the ligands coordinated to the molybdenum center significantly influences the OAT reactivity. Electron-withdrawing groups on the ligands can enhance the catalytic activity of dioxomolybdenum complexes in photocatalytic OAT reactions. nih.govrsc.org For example, cis-Mo(O)2 complexes with salicylidene-aminophenol (SAP) ligands bearing electron-withdrawing substituents are effective photocatalysts for OAT under visible light. nih.govrsc.org The electronic structure of the ligands and their ability to engage in pi-delocalization with the Mo(VI)O2 unit are crucial factors governing the OAT kinetics. nih.gov

The solvent can also play a critical role in the reaction kinetics. In photo-induced OAT reactions with certain molybdenum and tungsten dioxo complexes, the reaction rate was observed to be strongly dependent on the solvent and the catalyst concentration. whiterose.ac.ukwhiterose.ac.uk

Table 1: Kinetic Data for the First Step of OAT Reaction of [LiPrMoO2(OPh)] with Tertiary Phosphines

| Phosphine | ΔH≠ (kJ mol⁻¹) | ΔS≠ (J mol⁻¹ K⁻¹) | ΔG≠ (kJ mol⁻¹) |

|---|---|---|---|

| PEt₃ | 48.4 (±1.9) | -149.2 (±6.4) | 92.9 |

| PPh₂Me | 73.4 (±3.7) | -71.9 (±2.3) | 94.8 |

Data from nih.gov

In some proposed mechanisms, the OAT reaction may proceed through a disproportionation of a binuclear Mo(V) complex to generate a reactive monoxomolybdenum(IV) species that accepts an oxygen atom from the substrate. biorxiv.org

Electron Transfer Processes and Proton Coupled Electron Transfer (PCET)

Electron transfer is a fundamental process in the chemistry of molybdenum oxo complexes, often coupled with proton transfer, in what is known as Proton Coupled Electron Transfer (PCET). These processes are vital for the catalytic cycles of many molybdoenzymes, facilitating changes in the oxidation state of the molybdenum center.

The interplay between acid-base and redox properties is a key feature of molybdenum complexes, suggesting that PCET may be mediated by molybdenum in enzymatic systems. acs.org PCET reactions are crucial for the reactivation of molybdoenzymes after an OAT step and for the generation of mononuclear, EPR-active Mo(V) states. acs.org The stepwise removal of a proton coupled with the removal of one electron from a {Mo(IV)–OH2} moiety can lead to the formation of a {Mo(V)–OH} group and ultimately a {Mo(VI)=O} species. rsc.org

Electrochemical studies of dioxomolybdenum complexes have provided insights into the proton and electron transfer processes involved in their catalytic activity. proquest.com For instance, the electrochemical characterization of certain dioxomolybdenum catalysts suggests a stepwise proton transfer followed by electron transfer (PTET) mechanism. proquest.comuark.edu

The generation of bis(dithiolene)dioxomolybdenum(VI) complexes from their monooxomolybdenum(IV) counterparts in aqueous media has been shown to involve a two-electron oxidation and the consumption of two equivalents of hydroxide ions, highlighting the role of proton-coupled electron transfer. researchgate.net

In some systems, a correlated electron-nucleophile transfer (CENT) strategy can be employed to generate enzymatically relevant (hydroxo)oxo–Mo(V) complexes. acs.org For example, the oxidation of an (aqua)oxo–Mo(IV) species can generate an (hydroxo)oxo–Mo(V) species via CEPT. acs.org

Ligand Exchange and Substitution Dynamics

Ligand exchange and substitution reactions are fundamental to the reactivity of dioxomolybdenum and oxomolybdenum complexes, influencing their catalytic activity and stability. The lability of ligands and the mechanism of their substitution are key factors in designing efficient catalysts.

The substitution of ligands in molybdenum complexes can proceed through various mechanisms, including associative (A) and dissociative (D) pathways. libretexts.org In an associative mechanism, the incoming ligand binds to the metal center before the departure of the leaving group, forming a higher-coordinate intermediate. libretexts.org Conversely, in a dissociative mechanism, the leaving group detaches first, generating a lower-coordinate intermediate that is then attacked by the incoming ligand. libretexts.org

The ease of ligand replacement in dinuclear molybdenum(V) complexes has been studied, revealing a general trend where water is more easily replaced than bridging oxygen, which is in turn more labile than bidentate oxalate ligands. rsc.org Terminal oxo ligands are generally the least likely to be substituted. rsc.org

Kinetic studies of ligand substitution reactions provide valuable information about the underlying mechanisms. For example, the exchange of a coordinated phosphine oxide with acetonitrile (B52724) in a molybdenum(IV) complex was found to follow a first-order rate law in acetonitrile, consistent with a dissociative interchange (Id) mechanism. nih.gov

The nucleophilic reactivity of oxo ligands in trigonal M(VI)O3 complexes (M = Mo, W) has been investigated, demonstrating their ability to be alkylated, silylated, and protonated. nih.gov These reactions lead to the formation of new complexes with modified reactivity. nih.gov Furthermore, the oxo ligands can be replaced by sulfide (B99878) ligands using reagents like Lawesson's reagent or B2S3. nih.gov

Heterolytic and Homolytic Cleavage Pathways

Dioxomolybdenum and oxomolybdenum compounds can participate in reactions involving the cleavage of chemical bonds through either heterolytic or homolytic pathways. These processes are crucial in various catalytic transformations, including hydrogen activation and oxidation reactions.

Heterolytic Cleavage:

Heterolytic cleavage involves the breaking of a chemical bond where one fragment retains both electrons from the bond. Molybdenum complexes have been shown to facilitate the heterolytic cleavage of dihydrogen (H-H) and silane (Si-H) bonds.

A molybdenum(VI) oxido imido complex, when reacted with a strong Lewis acid, forms a Lewis adduct that exhibits frustrated Lewis pair (FLP)-like reactivity, enabling the heterolytic cleavage of Si-H bonds. nih.gov This reaction leads to the formation of a cationic Mo(VI) species and a borohydride anion. nih.gov

Bifunctional molybdenum complexes containing a basic amine in the second coordination sphere can heterolytically cleave H2 into a proton and a hydride. pnnl.gov The resulting molybdenum hydride complexes bearing a protonated amine have been characterized, and the dynamics of proton and hydride exchange have been studied. pnnl.gov The rates of this reversible heterolytic cleavage can be controlled by tuning the acidity of the complexes. pnnl.gov

Homolytic Cleavage:

Homolytic cleavage results in the formation of two radical species, with each fragment retaining one electron from the original bond. In the context of dioxomolybdenum chemistry, DFT studies have suggested that the oxidation of thiols to disulfides may proceed initially via a hydrogen atom transfer process, which is a form of homolytic cleavage. shareok.org This step forms a thiyl radical and a molybdenum(V) oxo-hydroxyl species. shareok.org

Isomerization Pathways and Stereochemical Control

The stereochemistry of dioxomolybdenum and oxomolybdenum complexes plays a critical role in determining their reactivity and selectivity, particularly in asymmetric catalysis. Understanding the isomerization pathways and the factors that control the stereochemical outcome of reactions is essential for the rational design of catalysts.

Isomerization:

Dioxomolybdenum(VI) complexes with ene-1,2-dithiolate ligands have been shown to undergo isomerization between Δ and Λ forms in solution, as indicated by variable-temperature NMR studies. nih.gov This dynamic behavior can influence the catalytic properties of these complexes.

Stereochemical Control:

In the context of molybdoenzymes such as sulfite (B76179) oxidase, the low-symmetry structure of the active site provides stereochemical control over the oxygen atom transfer reaction. nih.govacs.org Computational studies on a model of the sulfite oxidase active site, [Mo(VI)O2(S2C2Me2)(SCH3)]-, have shown that the lowest unoccupied molecular orbital (LUMO), which is the putative electron acceptor orbital, is dominated by the equatorial oxo ligand. nih.govacs.org This electronic preference directs the substrate to attack the equatorial oxygen, thus controlling the stereochemistry of the reaction. nih.govacs.org

Chiral dioxomolybdenum(VI) Schiff-base salen complexes have been utilized as catalysts for the oxidative kinetic resolution of P-chiral monophosphines. shareok.org The enantioselectivity of this reaction is influenced by the steric bulk at the ortho-position of the salen ligand. shareok.org Density Functional Theory (DFT) studies have indicated that the stereochemically-defining step is the O-transfer transition state involving the nucleophilic attack of the phosphine on an oxo-group of the chiral LMoO2 complex. shareok.org

In molybdenum-catalyzed asymmetric allylic alkylation, the reaction has been shown to proceed through a retention-retention pathway, which contrasts with the inversion-inversion mechanism typically observed for palladium-catalyzed reactions. pnas.org This stereochemical outcome is rationalized by a proposed mechanism involving the pre-coordination of the nucleophile to the molybdenum center. pnas.org

Furthermore, molybdenum(VI) catalysts have been employed for the cyclodehydration of threonine-derived peptides to form oxazolines, where the stereochemistry at the C5 position can be conserved. nih.gov

Catalytic Applications of Dioxomolybdenum and Oxomolybdenum Complexes

Epoxidation and Olefin Functionalization Catalysis

Dioxomolybdenum(VI) and oxomolybdenum(V/VI) complexes are highly effective catalysts for the epoxidation of a wide array of olefins, utilizing peroxides like tert-butyl hydroperoxide (TBHP) and hydrogen peroxide (H₂O₂) as terminal oxidants. acs.orgsharif.eduunl.pt The catalytic activity of these complexes is influenced by the ligand environment, the nature of the olefin, the solvent, and the reaction temperature. sharif.edusid.ir

Cis-dioxomolybdenum(VI) complexes with tridentate Schiff base ligands have demonstrated high activity and selectivity in the epoxidation of both aliphatic and aromatic olefins. sharif.edusid.ir For instance, the epoxidation of cyclooctene (B146475) can reach up to 95% conversion in as little as 30 minutes. sharif.edusid.ir The efficiency of these catalytic systems is often dependent on the nucleophilicity of the olefin, with more electron-rich olefins exhibiting higher reactivity. acs.orgsid.ir This is attributed to the electrophilic nature of the oxygen atom transferred from the molybdenum-peroxo intermediate. researchgate.net

A series of cis-dioxomolybdenum(VI) complexes containing α-amino acid ligands have been shown to be active heterogeneous and recyclable catalysts for the oxyfunctionalization of olefins such as styrene (B11656), α-methylstyrene, and cyclohexene, with high selectivity for the corresponding epoxides. unipi.itcolab.wsdaneshyari.com Similarly, dioxomolybdenum(VI) complexes with diazabutadiene ligands are highly active and selective for the epoxidation of cyclooctene and other olefins with TBHP. rsc.org

The design of the ligand is crucial for catalytic performance. For example, (dioxo)Mo(VI) catalysts based on monoanionic tridentate ligands have been designed to prevent the simultaneous coordination of the olefin and the alkyl hydroperoxide, suggesting a direct oxygen atom transfer mechanism. acs.org Oxo-molybdenum(V)-corrolato complexes have also been explored for catalytic epoxidation, with their efficacy linked to the Mo(V)/Mo(IV) redox potential. nih.govacs.org

The following table summarizes the catalytic performance of various dioxomolybdenum and oxomolybdenum complexes in the epoxidation of different olefins.

| Catalyst Type | Olefin Substrate | Oxidant | Conversion (%) | Selectivity (%) | Reference |

| cis-Dioxomolybdenum(VI)-Schiff Base | Cyclooctene | TBHP | >95 | High | sharif.edusid.ir |

| cis-Dioxomolybdenum(VI)-Schiff Base | 1-Octene | TBHP | - | High | sid.ir |

| cis-Dioxomolybdenum(VI)-α-Amino Acid | Styrene | TBHP | Good to Quantitative | High (Epoxide) | unipi.itcolab.ws |

| cis-Dioxomolybdenum(VI)-α-Amino Acid | Cyclohexene | TBHP | Good to Quantitative | High (Epoxide) | unipi.itcolab.ws |

| Dioxomolybdenum(VI)-Diazabutadiene | Cyclooctene | TBHP | Quantitative | High | rsc.org |

| Oxo-Molybdenum(V)-Corrolato | Cyclohexene | TBHP | - | - | acs.org |

| cis-Dioxomolybdenum(VI)-Chiral Ligands | Cyclooctene | TBHP/H₂O₂ | Quantitative (TBHP) | Good | unl.pt |

| Ionic Liquid-based Oxidoperoxido-Mo(VI) | cis-Cyclooctene | TBHP | up to 100 | - | mdpi.com |

Sulfoxidation Chemistry and Related Transformations

Dioxomolybdenum and oxomolybdenum complexes are extensively used as catalysts for the selective oxidation of sulfides to sulfoxides, a transformation of significant importance in organic synthesis. nih.govacs.org These catalysts often exhibit high chemoselectivity, avoiding over-oxidation to the corresponding sulfone. nih.govrsc.org

Molybdenum(VI) cis-dioxo catalysts have been developed for the mild and selective sulfoxidation of various organic sulfides. nih.govacs.org These catalysts are often tolerant of water and can use green oxidants like hydrogen peroxide, allowing for more environmentally friendly reaction conditions. nih.govacs.org For example, Mo(VI)(O)₂(H₂sal-eta) and its derivatives can oxidize sulfides to sulfoxides with excellent yield and selectivity, even in the presence of reactive functional groups like carboxylic acids and unprotected amines. nih.gov

Oxidoperoxido-molybdenum(VI) complexes have also been shown to be effective catalysts for sulfoxidation in aqueous media using H₂O₂ as the oxidant. bohrium.com The pyrazole (B372694) ligand in [MoO(O₂)₂(pzH)₂] has an acceleratory effect on the reaction. bohrium.com Furthermore, a mononuclear molybdenum(VI)-oxodiperoxo complex was used for sulfide (B99878) oxidation at room temperature with urea (B33335) hydrogen peroxide as the oxidant, showing high selectivity and good conversions. bohrium.com

The selective oxidation of sulfides to either sulfoxides or sulfones can sometimes be controlled by the choice of oxidant. For instance, an octamolybdate complex derived from [Mo(CO)₃(1-mim)₃] produced sulfoxide (B87167) selectively with TBHP, but the sulfone was the major product when H₂O₂ was used. bohrium.com

The table below presents data on the catalytic sulfoxidation by various molybdenum complexes.

| Catalyst Type | Sulfide Substrate | Oxidant | Product | Conversion/Yield (%) | Reference |

| Mo(VI)(O)₂(H₂sal-eta) | Diethyl sulfide | H₂O₂ | Diethyl sulfoxide | >90 (Yield) | acs.org |

| Mo(VI)(O)₂(H₂sal-eta) | 4-acetoxy-2-azetidinone derivative | H₂O₂ | Corresponding sulfoxide | 61 (Yield) | nih.govacs.org |

| Sugar-derived cis-dioxo Mo(VI) | Phenyl methyl sulfide | H₂O₂ | Phenyl methyl sulfoxide | - | rsc.org |

| [MoO₂L(MeOH)] (L=hydrazone) | Thioanisole | H₂O₂ | Thioanisole oxide | 100 | semanticscholar.org |

| [MoO(O₂)₂(pzH)₂] | Methylphenylsulfide | H₂O₂ | Sulfoxide and Sulfone | 100 | bohrium.com |

| Octamolybdate from [Mo(CO)₃(1-mim)₃] | Methyl phenyl sulfide | TBHP | Sulfoxide | - | bohrium.com |

| Octamolybdate from [Mo(CO)₃(1-mim)₃] | Methyl phenyl sulfide | H₂O₂ | Sulfone | - | bohrium.com |

| Dioxomolybdenum(VI) with triazine ligand | Thioanisole | H₂O₂ | Corresponding sulfoxide | - | bohrium.com |

Deoxygenation and Deoxydehydration Reactions

Oxomolybdenum complexes also catalyze deoxygenation and deoxydehydration (DODH) reactions, which are crucial for converting biomass-derived molecules into valuable platform chemicals. rsc.org The DODH reaction involves the formal reduction of vicinal diols to olefins using an oxometal catalyst and a sacrificial reductant. rsc.org

Dioxomolybdenum complexes supported by salan ligands have been evaluated for their catalytic potential in the DODH of various diols. rsc.org For instance, styrene glycol can be converted to styrene, and aliphatic diols like meso-/R,R-hydrobenzoin can be transformed into their corresponding alkenes in moderate to good yields. rsc.org Notably, a bio-derived glycol, (+)-diethyltartrate, was converted to diethyl fumarate (B1241708) in over 98% yield. rsc.org The catalytic activity is influenced by the steric and electronic properties of the salan ligand. rsc.org

Commercially available molybdenum compounds, such as ammonium (B1175870) heptamolybdate, have been shown to be viable catalysts for the DODH of aliphatic diols. nih.gov These reactions can be driven by various reductants, including phosphines and sulfites. nih.govrsc.org Theoretical studies using density functional theory (DFT) have been employed to investigate the mechanism of Mo-catalyzed DODH, suggesting a preferred pathway where the reduction of the molybdenum center precedes the condensation with the diol. rsc.orgresearchgate.net

Molybdenum-based catalysts are also capable of the deoxygenation of sulfoxides to sulfides, a reaction with both synthetic and biological relevance. uab.pt

| Catalyst Type | Substrate | Reductant | Product | Yield (%) | Reference |

| Dioxomolybdenum-Salan | Styrene glycol | PPh₃ | Styrene | up to 54 | rsc.org |

| Dioxomolybdenum-Salan | meso-/R,R-hydrobenzoin | PPh₃ | Corresponding alkene | 60-71 | rsc.org |

| Dioxomolybdenum-Salan | (+)-Diethyltartrate | PPh₃ | Diethyl fumarate | >98 | rsc.org |

| [Mo(O)₂(QR)₂] | 1-phenyl-1,2-ethanediol | PPh₃ | Styrene | 13 | nih.gov |

| [Mo(O)₂(QR)₂] | Cyclooctanediol | PPh₃ | Cyclooctene | 55 | nih.gov |

N-Atom Transfer Reactions

Molybdenum complexes have been shown to catalyze N-atom transfer reactions, such as amination, which are fundamental for the synthesis of nitrogen-containing compounds like α-amino acids. nih.govresearchgate.net

A catalyst system based on molybdenum, an earth-abundant metal, can facilitate the amination of readily accessible α-hydroxy esters to produce N-protected unnatural α-amino acid esters in high yields. nih.govresearchgate.net This process can be rendered enantioselective through the cooperative catalysis of a chiral molybdenum complex and a chiral phosphoric acid. nih.govresearchgate.net The reaction is believed to proceed through a hydrogen borrowing or auto-transfer mechanism, with an imine as a key intermediate. researchgate.net A broad substrate scope has been demonstrated, including the successful amination of various α-hydroxy esters with different anilines and even aliphatic amines. nih.govresearchgate.net

Furthermore, a diamino molybdenum sulfide cluster has been reported as a homogeneous catalyst for the reductive amination of aldehydes with nitro compounds using molecular hydrogen. rsc.org This one-pot reaction selectively yields secondary amines from a variety of functionalized nitroarenes, nitroalkanes, and aldehydes. rsc.org

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Mo(CO)₆ / dppb / Chiral Phosphoric Acid | α-Hydroxy esters and Amines | α-Amino acid esters | High | nih.govresearchgate.net |

| Diamino Molybdenum Sulfide Cluster | Nitroarenes/Nitroalkanes and Aldehydes | Secondary amines | Good to Excellent | rsc.org |

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles involving dioxomolybdenum and oxomolybdenum complexes is crucial for the rational design of more efficient and selective catalysts. researchgate.netua.pt Computational studies, particularly DFT, have been instrumental in elucidating these mechanisms. bohrium.comrsc.orgresearchgate.netua.pt

For epoxidation reactions with hydroperoxides, a general mechanism involves the coordination of the hydroperoxide to the Mo(VI) center, which acts as a Lewis acid. researchgate.netmdpi.com This is often followed by the protonation of an oxo ligand, leading to an active oxidizing species with a peroxo ligand. researchgate.netua.pt The nucleophilic attack of the olefin on this activated peroxo group results in the formation of the epoxide. researchgate.net

Mechanistic investigations of the DODH reaction have proposed two alternative pathways. rsc.orgresearchgate.net DFT calculations suggest that the energetically preferred route involves the reduction of the dioxidomolybdenum(VI) complex by the reductant (e.g., a phosphine) to a Mo(IV) species prior to the condensation with the diol. rsc.orgresearchgate.net

The photocatalytic OAT cycle with cis-Mo(O)₂-SAP complexes is mechanistically distinct from thermal OAT. rsc.orgwhiterose.ac.uk It involves a photoactivated OAT step coupled with a thermally activated OAT step to complete the catalytic cycle. rsc.orgwhiterose.ac.uk

For OAT reactions using molecular oxygen, a sterically demanding molybdenum(VI) dioxo complex was shown to be reducible to a Mo(IV) mono-oxo species. rsc.orgresearchgate.net This reduced center can then activate O₂ to form a stable Mo(VI) oxo-peroxo complex, which is capable of transferring its oxygen atoms to a substrate, thereby regenerating the Mo(IV) species and continuing the cycle. rsc.orgresearchgate.net

Biological Relevance of Dioxomolybdenum and Oxomolybdenum Motifs

Molybdenum Cofactor (Moco) in Enzymatic Systems

The Molybdenum Cofactor (Moco) is a highly conserved molecule essential for the function of a diverse range of enzymes across all kingdoms of life. frontiersin.org Its core structure consists of a molybdenum atom coordinated to a unique pterin (B48896) derivative called molybdopterin (MPT). edi-info.irnih.gov This pterin features a four-carbon side chain with an enedithiolate group that binds the molybdenum. nih.gov The cofactor is typically buried deep within the enzyme, accessible to substrates through a tunnel-like structure. nih.gov

Molybdenum-dependent enzymes catalyze a variety of redox reactions, generally involving the transfer of an oxygen atom. nih.gov The molybdenum atom cycles between its +4, +5, and +6 oxidation states during catalysis. edi-info.ir The pterin component of Moco is thought to play a crucial role in controlling the redox properties of the molybdenum atom and may also be involved in the transfer of electrons. ssu.ac.ir In prokaryotes, variations of Moco exist, including the attachment of a nucleotide (like GMP or CMP) to the phosphate (B84403) group, forming a dinucleotide cofactor. nih.gov

The biosynthesis of Moco is a complex, four-step process involving several highly conserved enzymes. nih.govfrontiersin.orgnih.gov Due to its instability and sensitivity to oxygen, Moco is not found freely in the cell but is instead channeled between biosynthesis enzymes and then transferred to the appropriate apo-enzyme, sometimes with the help of chaperone proteins. ssu.ac.irfrontiersin.org

Based on the coordination chemistry at the molybdenum center, Moco-containing enzymes are broadly classified into families. frontiersin.orgd-nb.info Key examples include the xanthine (B1682287) oxidase family, the sulfite (B76179) oxidase family, and the DMSO reductase family, each characterized by a distinct active site structure. d-nb.infonih.gov

Structural and Functional Mimicry of Molybdenum-Dependent Enzymes (Oxotransferases)

The presence of oxo-molybdenum units in the active sites of most molybdoenzymes has spurred significant research into synthetic model compounds that mimic these biological systems. ias.ac.in These biomimetic complexes serve as valuable tools for understanding the structural, electronic, and reactivity properties of the enzymatic active sites. acs.orgresearchgate.net

Scientists have successfully synthesized a variety of oxo-molybdenum complexes that structurally and functionally replicate the active sites of oxotransferases. ias.ac.inresearchgate.net For instance, cis-dioxomolybdenum(VI) complexes with tridentate ONO Schiff base ligands have been shown to mimic the coordination environment of some molybdoenzymes. ias.ac.in These synthetic analogues have proven effective in catalyzing oxygen atom transfer (OAT) reactions, such as the oxidation of phosphines, which are common model substrates for studying these enzymatic processes. ias.ac.inchemijournal.com

Early models helped to define the coordination preferences of molybdenum and provided evidence for sulfur donor atoms in the metal's primary coordination sphere. nih.gov More advanced models have incorporated dithiolene ligands to more accurately replicate the molybdopterin cofactor. researchgate.netnih.gov These studies have been instrumental in demonstrating the feasibility of the oxygen atom transfer mechanism and have provided insights into the electronic roles of the dithiolene ligand in modulating the molybdenum's redox potential. nih.govnih.gov

The development of functional models has allowed for the detailed investigation of reaction mechanisms. For example, studies with synthetic analogues have supported the widely accepted role of molybdenum centers as the donors and acceptors of oxo groups in catalysis. d-nb.info Furthermore, the replacement of molybdenum with tungsten in some biomimetic complexes has been shown to increase the rate of oxygen atom transfer, mirroring observations in certain native enzymes like DMSO reductase. acs.orgacs.orgresearchgate.net

Spectroscopic Signatures of Mo=O and Mo=O₂ in Enzyme Active Sites

Spectroscopic techniques are crucial for characterizing the molybdenum-oxo species in both native enzymes and their synthetic mimics. Infrared (IR) and resonance Raman (RR) spectroscopy are particularly powerful for identifying the stretching vibrations of the Mo=O and cis-[MoO₂]²⁺ cores.

In cis-dioxomolybdenum(VI) complexes, the symmetric and asymmetric stretching modes (ν(MoO₂)) typically appear in the 890–950 cm⁻¹ region of the IR and Raman spectra. utupub.fimdpi.com For example, in a model complex with a tetradentate amine phenolate (B1203915) ligand, Mo¹⁶O₂(L), these bands were observed at 914 and 898 cm⁻¹, respectively. utupub.fi Isotopic labeling with ¹⁸O is a definitive method to confirm these assignments, as it results in a predictable downshift in the vibrational frequencies. utupub.finih.gov For the Mo¹⁸O₂(L) complex, the symmetric stretch shifted down by 41 cm⁻¹. utupub.fi

The exact frequency of the Mo=O stretch is sensitive to the coordination environment and the electronic properties of the surrounding ligands. nih.gov For instance, the strength of the Mo=O bond in a molybdenum(V)-oxo corrole (B1231805) complex was found to be solvent-dependent, with the ν(Mo=O) frequency shifting from 975 cm⁻¹ in n-hexane down to 960 cm⁻¹ in dimethyl sulfoxide (B87167). nih.gov This indicates that more polar, acceptor solvents weaken the Mo=O bond. nih.gov

In enzyme active sites, spectroscopic studies have provided key insights. For sulfite oxidase, resonance Raman spectroscopy was used to identify a labile oxygen site by observing changes in the Mo=O group after ¹⁸O-labeling from water. d-nb.info X-ray Absorption Spectroscopy (XAS) has also been instrumental in probing the coordination geometry of the molybdenum center in different oxidation states, confirming the presence of dioxo-Mo(VI) and mono-oxo-Mo(IV) species in enzymes like sulfite oxidase and DMSO reductase. d-nb.infonih.gov

| Compound/Enzyme | Technique | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| Mo(V)O-corrole (solid) | IR/RR | ν(Mo=O) | 969 | nih.gov |

| Mo(V)O-corrole (in n-hexane) | RR | ν(Mo=O) | 975 | nih.gov |

| Mo(V)O-corrole (in DMSO) | RR | ν(Mo=O) | 960 | nih.gov |

| Mo¹⁶O₂(L) | IR/Raman | νₛ(MoO₂) | 914 | utupub.fi |

| Mo¹⁶O₂(L) | IR/Raman | νₐₛ(MoO₂) | 898 | utupub.fi |

| [Mo₂O₅(H₂O)₆]²⁺ | Raman | νₛ(Mo=O) | 952 | rsc.org |

| [Mo₂O₅(H₂O)₆]²⁺ | Raman | νₐₛ(Mo=O) | 925 | rsc.org |

Role of Oxo Ligands in Enzyme Mechanism and Substrate Recognition

The oxo ligands coordinated to molybdenum are not merely structural components; they are intimately involved in the catalytic mechanism of oxotransferase enzymes. d-nb.info The fundamental reaction catalyzed by these enzymes is the transfer of an oxygen atom to or from a substrate. researchgate.net

In the sulfite oxidase and nitrate (B79036) reductase family of enzymes, the active site contains a dioxo-Mo(VI) unit. d-nb.info The catalytic cycle involves the transfer of one of these oxygen atoms to the substrate, resulting in the reduction of the metal to a mono-oxo-Mo(IV) state. d-nb.infooup.com This Mo(IV) species is then re-oxidized back to the Mo(VI) state, with a water molecule providing the oxygen atom to regenerate the dioxo active site. rsc.org A key feature of this mechanism is the "spectator oxo" effect, where one Mo=O group remains intact throughout the cycle, influencing the reactivity of the other, catalytically active oxo group. d-nb.infooup.com

In the molybdenum hydroxylase family, which includes xanthine oxidase, the mechanism is believed to involve the nucleophilic attack of a substrate on one of the molybdenum-bound oxo ligands. d-nb.infonih.gov Isotope labeling studies have provided strong evidence that the oxygen atom incorporated into the product originates directly from a Mo=O group at the active site. nih.gov The resulting desulfo-Mo(IV) center is then re-oxidized, and the active site is regenerated.

The reactivity of the Mo=O bond is critical. The two-electron chemistry common to these enzymes facilitates the weakening and breaking of the strong M=O bond by transferring an electron pair into a metal-oxo antibonding orbital. nih.gov The formal bond order of the metal-oxo bond is higher in mono-oxo sites (formally a triple bond) compared to dioxo sites (formal bond order of 2.5), which influences their reactivity. nih.gov

Mechanistic Insights from Biomimetic Studies

Biomimetic chemistry, which involves creating synthetic molecules that mimic the structure and function of biological systems, has provided profound insights into the mechanisms of molybdenum-dependent enzymes. unipd.itmdpi.com By studying the reactivity of well-defined model complexes, chemists can dissect the intricate steps of enzymatic catalysis in a controlled environment. nih.govresearchgate.net

One of the most significant contributions of biomimetic studies has been the validation of the oxygen atom transfer (OAT) mechanism. nih.gov Early models demonstrated that synthetic oxo-molybdenum complexes could transfer an oxygen atom to a substrate, lending strong support to the hypothesis that this is the fundamental reaction in molybdoenzymes. nih.gov These studies have progressed from simple proof-of-concept reactions to detailed mechanistic investigations that explore the kinetics and thermodynamics of OAT. acs.orgrsc.org

Biomimetic systems have been crucial for understanding how the ligand environment modulates the reactivity of the molybdenum center. Studies have systematically varied the electronic and steric properties of the ligands surrounding the Mo=O core to see how these changes affect OAT rates. unipd.itnih.gov For example, using a charge-neutral ligand instead of an anionic one was shown to enhance OAT rates by 500-fold, primarily by stabilizing the LUMO of the Mo(VI) complex and facilitating nucleophilic attack by the substrate. nih.gov

The catalytic cycle of enzymes like DMSO reductase, which cycles between Mo(VI) and Mo(IV) states, has been successfully replicated with model systems. d-nb.infoacs.org Mechanistic proposals based on enzymatic data can be tested and refined using these synthetic analogues. For instance, a proposed cycle for a biomimetic complex involves the reduction of the initial dioxo-Mo(VI) species to a mono-oxo-Mo(IV) intermediate, which is the catalytically active species for OAT. acs.orgresearchgate.net The re-oxidation of the Mo(IV) center by the substrate (e.g., DMSO) regenerates the catalyst. acs.org

Computational and Theoretical Advances in Dioxomolybdenum and Oxomolybdenum Research

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a powerful framework for investigating the electronic structure and reactivity of molybdenum complexes. nih.govsemanticscholar.orgsemanticscholar.org By calculating the electron density, DFT methods can elucidate bonding, molecular orbital energies, and the nature of catalytic active sites. semanticscholar.orguvigo.es

Detailed DFT studies on cis-dioxomolybdenum(VI) complexes with various ligands, such as Schiff bases and dithiocarbamates, have been performed to understand their ground and excited state electronic structures. nih.govsemanticscholar.org These calculations help interpret electronic absorption spectra and reveal that electronic transitions are often dominated by ligand-to-metal charge transfer (LMCT). semanticscholar.org The reactivity of these complexes can be estimated using Fukui's theory, where the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator; a smaller gap generally implies higher reactivity. semanticscholar.org For instance, in a study of two mononuclear molybdenum Schiff base complexes, the complex with a smaller energy gap (2.83 eV) was predicted to be more reactive than the one with a larger gap (5.89 eV). semanticscholar.org

DFT is also extensively used to model the reactivity of these complexes in catalytic reactions, such as oxygen atom transfer (OAT) and sulfide (B99878) oxidation. uvigo.esbohrium.comresearchgate.net For example, computational modeling of sulfide oxidation by a dioxomolybdenum(VI) catalyst supported the hypothesized reaction mechanism involving a η1-hydroperoxo Mo(VI) complex as the key intermediate. bohrium.com In the aerobic oxidation of phosphines catalyzed by oxomolybdenum Salen complexes, DFT calculations were crucial in mapping the catalytic pathway, identifying key intermediates like a mono-oxo Mo(IV) species and an oxo-peroxo Mo(VI) intermediate. researchgate.netnsf.gov Theoretical calculations have also been employed to support experimental findings in the synthesis and characterization of new dioxomolybdenum(VI) and oxomolybdenum(IV) complexes, showing good correlation with spectroscopic data. semanticscholar.orgtandfonline.combohrium.com These studies confirm distorted octahedral structures for dioxomolybdenum(VI) complexes and distorted square pyramidal structures for oxomolybdenum(IV) complexes. semanticscholar.org

| Complex Type | Ligand Type | DFT Functional/Basis Set | Key Findings | Reference(s) |

| Mononuclear Mo(VI) | Tridentate (ONO) Schiff Base | CAM-B3LYP | LMCT dominance in electronic transitions; reactivity correlates with HOMO-LUMO gap. | nih.govsemanticscholar.org |

| Dioxomolybdenum(VI) | Tridentate Triazine | B3LYP-D3/def2-SVP | Supported η¹-hydroperoxo intermediate in sulfide oxidation. | bohrium.com |

| Oxomolybdenum Salen | Schiff Base | DFT (unspecified) | Elucidated catalytic pathway for aerobic phosphine (B1218219) oxidation. | researchgate.netnsf.gov |

| Dioxo/Oxomolybdenum | N, O, S Bidentate Ligands | B3YLP/LanL2DZ | Confirmed distorted octahedral (Mo(VI)) and square pyramidal (Mo(IV)) geometries. | semanticscholar.org |

| Dioxomolybdenum(VI) | Tridentate ONO Schiff Base | B3LYP/Def2-TZVP | Theoretical results showed good correlation with experimental structural and spectroscopic data. | bohrium.com |

Molecular Dynamics (MD) and QM/MM Simulations for Condensed Phase and Enzyme Systems

While DFT is excellent for studying isolated molecules or small systems, Molecular Dynamics (MD) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are essential for understanding the behavior of molybdenum complexes in the condensed phase and within the complex environment of enzymes. researchgate.net

MD simulations have been used to investigate the in vivo journey of molybdenum-containing nanomaterials. researchgate.neta-z.lunih.gov These studies reveal how nanoparticles of molybdenum disulfide (MoS₂) interact with proteins in the blood to form a "protein corona," which mediates their transport and biodistribution, particularly to the liver and spleen. researchgate.neta-z.lunature.com The simulations can analyze specific interactions, such as those between MoS₂ nanodots and proteins like fibrinogen, albumin, and apolipoprotein E, by examining parameters like root mean square deviation (RMSD), salt bridges, and hydrogen bonds. researchgate.net This line of research demonstrates that molybdenum from these nanomaterials can be biotransformed and incorporated into native molybdenum enzymes, affecting their metabolic activity. researchgate.netnih.gov

Within the context of molybdoenzymes, computational methods are crucial for understanding their function. nih.gov For example, the molecular dynamics of the heme domain in sulfite (B76179) oxidase have been investigated to support proposed models of electron transfer. nih.gov QM/MM methods, which treat the reactive core of the enzyme with high-level quantum mechanics and the surrounding protein environment with classical molecular mechanics, are particularly powerful. These simulations provide insights into how the protein structure influences the reactivity at the molybdenum active site.

The combination of multiple advanced techniques, including MD simulations, proteomics, and various in-situ imaging methods, allows for a comprehensive study of the transport, chemical transformation, and metabolism of molybdenum-containing species in biological systems. nature.com

| System Studied | Simulation Method | Key Findings | Reference(s) |

| MoS₂ Nanomaterials in vivo | Molecular Dynamics (MD) | Elucidated the role of the protein corona (with apolipoprotein E, fibrinogen, etc.) in transport and biodistribution. | researchgate.neta-z.lunature.com |

| MoS₂ Biotransformation | MD, Proteomics | Showed incorporation of Mo from nanomaterials into molybdenum enzymes, affecting their activity. | researchgate.netnih.gov |

| Sulfite Oxidase | Molecular Dynamics (MD) | Investigated the dynamics of the heme domain, consistent with proposed electron transfer models. | nih.gov |

Prediction of Spectroscopic Properties and Reaction Intermediates

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting and interpreting the spectroscopic properties of dioxomolybdenum and oxomolybdenum complexes. nih.govsemanticscholar.org This synergy between theory and experiment is vital for characterizing newly synthesized compounds and identifying transient reaction intermediates.